3-Bromopropanesulfonate

Descripción

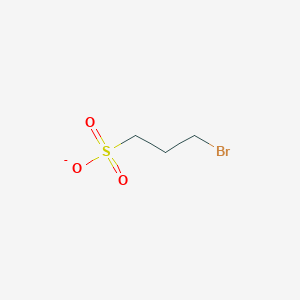

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromopropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAYPSXBCDUDKB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrO3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Sulfonated Organic Compounds in Advanced Chemical Systems

Sulfonated organic compounds, characterized by the presence of a sulfonic acid group (-SO3H) or its corresponding salt, are of paramount importance in various fields of chemistry. numberanalytics.com The introduction of a sulfonate group into an organic molecule dramatically alters its physicochemical properties, most notably increasing its water solubility and acidity. numberanalytics.comnumberanalytics.com This functional group is highly polar and hydrophilic, making it a key component in the design of surfactants, dyes, and pharmaceuticals. numberanalytics.com

In the realm of materials science, sulfonation is a critical process for modifying polymer properties. For instance, sulfonated polymers are used in the development of proton exchange membranes for fuel cells, where the sulfonic acid groups facilitate proton transport. researchgate.net The stability of these compounds in aqueous environments, coupled with their ease of handling, makes them attractive alternatives to traditional mineral acids in various catalytic processes. beilstein-journals.org

The applications of sulfonated compounds are extensive and diverse:

Pharmaceuticals: Sulfonation can improve the solubility and bioavailability of drug molecules. numberanalytics.com It is a key step in the synthesis of sulfa drugs, which are a class of antibiotics. numberanalytics.com

Dyes and Pigments: The presence of a sulfonic acid group enhances the water solubility and stability of many dyes, such as sulfonated azo dyes used in the textile industry. numberanalytics.com

Surfactants: The amphiphilic nature of sulfonated organic compounds makes them excellent surfactants for use in detergents and personal care products. numberanalytics.com

Catalysis: Organic compounds containing a sulfonic acid group are increasingly used as catalysts in organic reactions, offering a more environmentally friendly alternative to traditional acid catalysts. beilstein-journals.org

Overview of 3 Bromopropanesulfonate As a Versatile Reagent

3-Bromopropanesulfonate, typically available as its sodium salt, is a bifunctional reagent that serves as a valuable building block in organic synthesis. evitachem.compubcompare.ai Its structure combines a reactive alkyl bromide moiety, susceptible to nucleophilic substitution, with a stable and highly polar sulfonate group. evitachem.com This dual functionality allows for the introduction of a propylsulfonate group into a wide range of molecules.

The synthesis of sodium this compound is commonly achieved through the reaction of 1,3-dibromopropane (B121459) with sodium sulfite. evitachem.com This process yields a white to light-yellow crystalline powder. tcichemicals.comhopaxfc.com

Key Chemical Properties and Reactions:

Alkylation Agent: The primary role of this compound in synthesis is as an alkylating agent. evitachem.com The bromine atom is a good leaving group, allowing the propylsulfonate chain to be attached to various nucleophiles, such as amines, hydroxides, and thiolates. evitachem.com

Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. evitachem.com These reactions are typically carried out in polar solvents. evitachem.com

Precursor to Ionic Liquids: this compound is a key precursor in the synthesis of task-specific ionic liquids. tandfonline.com The propylsulfonate group can be incorporated into the cationic or anionic part of the ionic liquid, imparting specific properties such as increased water solubility.

Research Trajectories and Academic Focus Areas for 3 Bromopropanesulfonate

Established Synthetic Routes to this compound Precursors and Analogues

The synthesis of halogenated sulfonates, including analogues and precursors of this compound, is grounded in both traditional and modern chemical principles. These methods provide the foundation for producing a class of compounds widely used as alkylating agents and in the formation of sulfonate esters.

Conventional Synthetic Approaches to Halogenated Sulfonates

Historically, the synthesis of sulfonate esters, including halogenated variants, has relied on well-established chemical reactions. A predominant method involves the reaction of an alcohol with a sulfonyl chloride in the presence of an amine base. eurjchem.com This approach is a cornerstone of sulfonate ester synthesis.

Further conventional strategies for preparing halogenated alkyl sulfonates include:

Direct Sulfonylation: This involves treating an alcohol with the corresponding sulfonyl chloride, such as trichloromethanesulfonyl chloride. However, this direct esterification can be challenging, especially with sterically hindered alcohols. researchgate.net

Sulfinylation Followed by Oxidation: An alternative pathway is the preparation of sulfur(IV) intermediates, specifically sulfinates, which are then oxidized to the final sulfur(VI) sulfonate compounds. mdpi.com For instance, an alcohol can be reacted with a sulfinyl chloride to form a sulfinate, which is subsequently oxidized using a strong oxidizing agent like potassium permanganate (B83412) to yield the desired sulfonate. mdpi.com

Use of Sulfuryl Chloride: Chlorosulfonates can be generated from alcohols and sulfuryl chloride. researchgate.net

These methods, while effective, often rely on corrosive or hazardous reagents, which has prompted the development of more environmentally friendly alternatives. researchgate.net

Green Chemistry Principles in Related Sulfonate Synthesis

In response to the environmental impact of conventional methods, green chemistry principles have been increasingly applied to sulfonate synthesis. These approaches aim to minimize hazardous substances, reduce waste, and improve energy efficiency.

Key green synthetic strategies include:

Electrochemical Synthesis: An efficient, transition-metal-free electrochemical strategy has been developed for creating β-alkoxyl sulfonate esters. This method utilizes potassium metabisulfite (B1197395) as a sulfur dioxide surrogate under mild conditions, forming multiple chemical bonds in a single process. rsc.org

Use of Benign Reagents and Solvents: Researchers have developed methods that use water as a solvent and sodium carbonate as a scavenger for hydrochloric acid (HCl), leading to high yields and purities of sulfonate derivatives under eco-friendly conditions. scilit.com

Sustainable Sulfur Sources: A notable advancement is the use of thiourea (B124793) dioxide, an inexpensive and easy-to-handle industrial material, as a surrogate for sulfur dioxide. rsc.org This allows for a sustainable, one-step synthesis of aryl and alkyl sulfonic acids from halides, using air as a green oxidant. rsc.org

Microwave-Assisted Synthesis: Microwave-Assisted Organic Synthesis (MAOS) has been employed for processes like the sulfonation of lignin (B12514952) from bagasse to produce sodium lignosulfonate. researchgate.net This technique features a closed system, reduced reaction times, and the use of low-concentration reagents. researchgate.net

Alkylation Reactions Facilitated by this compound

Sodium this compound serves as a key alkylating agent, particularly for introducing the hydrophilic N-sulfopropyl group. Its reactivity makes it a valuable tool for functionalizing complex molecules, most notably heterocyclic systems. It is often positioned as a less hazardous alternative to reagents like 1,3-propane sultone. google.com

N-Alkylation in Heterocyclic Systems for Functionalization

The N-alkylation of heterocyclic compounds is a critical step in the synthesis of many functional materials and biologically active molecules. ias.ac.in this compound has proven effective in this role, especially in the modification of acridine-based structures.

A significant application of sodium this compound is in the synthesis of chemiluminescent N-sulfopropyl acridinium dimethylphenyl esters, which are used as labels in clinical immunoassays. tandfonline.comtandfonline.com The traditional synthesis route involves the carcinogen 1,3-propane sultone, but a greener alternative using sodium this compound in ionic liquids has been developed. tandfonline.comtandfonline.com

The synthesis proceeds by the N-alkylation of an acridan dimethylphenyl ester precursor. tandfonline.com The reaction is typically carried out by heating a mixture of the acridan ester, an excess of sodium this compound, and anhydrous potassium carbonate in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]). tandfonline.com The process takes advantage of the increased reactivity of the acridan precursor in the ionic liquid medium, leading to efficient conversion to the desired N-sulfopropyl acridinium ester after an oxidation step. tandfonline.comresearchgate.net

Table 1: N-Alkylation of Acridan Ester with Sodium this compound

This interactive table summarizes the reaction conditions and outcomes for the synthesis of N-sulfopropyl acridinium esters.

| Reactant | Alkylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) |

| Acridan dimethylphenyl ester | Sodium this compound | [BMIM][BF₄] | K₂CO₃ | 165 | 5-8 | >60 |

This green protocol successfully eliminates the need for the potent carcinogen 1,3-propane sultone, making the synthesis of these important diagnostic labels more environmentally benign. tandfonline.comgoogle.com

The mechanism of N-alkylation using this compound hinges on the enhanced nucleophilicity of the nitrogen atom in the acridan ring compared to its corresponding acridine (B1665455) structure. The nitrogen in the flat, aromatic acridine ring is sterically hindered and exhibits low reactivity toward alkylating agents. tandfonline.com

The key mechanistic steps are:

Reduction to Acridan: The acridine ester precursor is first reduced to the corresponding acridan ester. This changes the geometry of the central ring from planar to a more flexible, non-planar conformation, which reduces steric hindrance around the nitrogen atom. tandfonline.com

N-Alkylation: The more nucleophilic acridan nitrogen then attacks the electrophilic carbon of sodium this compound. This reaction is understood to proceed through a charged transition state. The polarity of the reaction medium plays a crucial role in facilitating this step, which is why polar non-aqueous solvents, particularly ionic liquids like [BMIM][BF₄], are effective. tandfonline.comresearchgate.net

Oxidation: Following the N-alkylation, the resulting N-sulfopropyl acridan ester is not yet chemiluminescent. It must be oxidized back to the acridinium level to yield the final, functional product. This is typically achieved by bubbling air or oxygen through the reaction mixture. tandfonline.comresearchgate.net

This mechanistic pathway highlights a strategic chemical modification—the temporary reduction of the heterocyclic system—to enable the use of a less toxic alkylating agent like sodium this compound. tandfonline.com

Incorporation into Polymer Architectures and Material Functionalization

Sodium this compound serves as a key alkylating agent for the introduction of sulfopropyl groups onto polymer backbones. This functionalization is particularly significant in the development of ion-exchange membranes, where the presence of sulfonic acid groups facilitates ion transport.

The synthesis of sulfopropylated polysulfones (PSU) for proton-conducting membrane materials has been achieved through a multi-step process. nih.govresearchgate.net A common pathway involves the initial lithiation of the polysulfone backbone. This is followed by a reaction with sulfur dioxide gas to form lithium sulfinate units on the polymer. nih.govresearchgate.net In the subsequent and crucial step, these sulfinate groups are reacted with sodium this compound. nih.govresearchgate.net This reaction proceeds via nucleophilic substitution, where the sulfinate acts as the nucleophile, displacing the bromide ion from this compound to form a stable carbon-sulfur bond, thus grafting the sulfopropyl side chains onto the polysulfone backbone. nih.govresearchgate.net

The resulting sulfopropylated polysulfones exhibit properties that are highly desirable for fuel cell membranes. For instance, these modified polymers demonstrate significant thermal stability, being stable up to approximately 300°C under a nitrogen atmosphere. nih.gov Moreover, they show a high capacity for absorbing non-freezing water, which is crucial for proton conductivity. nih.gov The degree of sulfopropylation can be controlled, directly impacting the membrane's ion-exchange capacity and proton conductivity.

Table 1: Properties of Sulfopropylated Polysulfone Membranes

| Property | Value | Conditions |

|---|---|---|

| Thermal Stability | Up to ~300 °C | Under N₂ atmosphere |

| Water Absorption | 11–14 mol H₂O / mol SO₃H | Immersed |

| Proton Conductivity | 77 mS/cm | 70 °C, humidified |

Data sourced from research on polysulfones carrying 0.9 sulfopropyl chains per repeating unit. nih.gov

In the field of advanced battery technology, particularly for applications like vanadium redox flow batteries, this compound is utilized to functionalize specialized polymer membranes. A notable example is the modification of poly(biphenyl piperidinium) (PBP) based polymers. researchgate.net Amphiphilic ion exchange membranes have been prepared through the Menshutkin reaction, where the piperidinium (B107235) groups on the PBP backbone are further reacted with sodium this compound. researchgate.net This reaction introduces propyl sulfonic acid groups into the polymer structure. researchgate.net

This functionalization imparts a unique amphiphilic character to the membranes, containing both hydrophobic polymer backbones and hydrophilic sulfonic acid side chains. This structure promotes the formation of microphase-separated domains, which are beneficial for creating efficient ion transport channels. The resulting membranes exhibit a balance of properties including controlled water uptake, dimensional stability, and high ion selectivity, which are critical for their performance in redox flow batteries. researchgate.net

Table 2: Performance Characteristics of Sulfopropylated Poly(biphenyl piperidinium) Membranes

| Parameter | Range of Values |

|---|---|

| Water Uptake | 9.2–20.2% |

| Swelling Ratio | 3.7–7.8% |

| Area Resistance | 0.35–0.51 Ω cm² |

| Vanadium Ion Permeability | 1.9 × 10⁻⁷–4.7 × 10⁻⁷ cm² min⁻¹ |

Data from a series of amphiphilic ion exchange membranes (50PS–PBP-x). researchgate.net

Catalytic Roles of this compound in Organic Transformations

While not a conventional catalyst in the broad sense of organic synthesis, this compound (BPS) plays a significant role as a reactant and inhibitor in specific enzymatic catalysis, demonstrating a unique mode of chemical interaction. Its reactivity is particularly well-documented in studies of methyl-coenzyme M reductase (MCR), a key enzyme in the biological production of methane. unl.edunih.govacs.orgnih.gov

In this context, BPS acts as a potent inhibitor and an alternative substrate for the MCR enzyme. unl.edunih.gov The active form of MCR contains a Ni(I) center within its coenzyme F430 cofactor. nih.govunl.edu BPS reacts with this highly reactive Ni(I) species in an ionic, coenzyme B-independent reaction. unl.edunih.gov This leads to the oxidative addition of the propylsulfonate group to the nickel center, resulting in the debromination of BPS and the formation of a stable Ni(III)-propylsulfonate complex. unl.edunih.gov This reaction effectively halts the natural catalytic cycle of the enzyme. The formation of this alkyl-nickel intermediate has been extensively studied using spectroscopic techniques like EPR. nih.govunl.edu

The reaction can be summarized as: MCR-Ni(I) + Br-CH₂CH₂CH₂-SO₃⁻ → [MCR-Ni(III)-CH₂CH₂CH₂-SO₃⁻] + Br⁻

This interaction is highly specific and provides valuable insights into the mechanism of the MCR enzyme. It serves as a tool for researchers to probe the active site and understand the reactivity of the nickel cofactor. nih.govacs.org Although this is a case of inhibition rather than catalysis of a desired transformation, the specific and potent nature of the reaction of BPS with the enzyme's catalytic center is a critical aspect of its chemical biology and is often described in the context of its "catalytic" interactions. unl.edunih.gov

Interactions with Methyl-Coenzyme M Reductase (MCR)

This compound (3-BPS) is a well-characterized and potent inhibitor of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methanogenesis. Its interaction with MCR has been a focal point of research to understand the enzyme's catalytic mechanism.

Role as an Enzyme Inactivator and Alternative Substrate of MCR

This compound acts as a potent inactivator of MCR. acs.org It functions as an alternative substrate, engaging in a coenzyme B-independent ionic reaction with the enzyme. acs.org This interaction leads to the debromination of 3-BPS and the formation of a distinct enzyme state, effectively taking the enzyme out of its catalytic cycle. acs.org While it is a powerful inhibitor, under certain conditions, such as in the presence of thiolates, the inactivation can be reversed, leading to its classification as a reversible redox inactivator. nih.gov

Formation of Alkyl-Nickel Intermediates (e.g., MCR(PS) Species)

The reaction between the active Ni(I) form of MCR (MCRred1) and 3-BPS results in the formation of a stable organometallic alkyl-nickel intermediate. nih.govnih.gov This species, termed MCR(PS) (originally MCRBPS), is characterized as a Ni(III)-propylsulfonate species. acs.orgnih.gov This alkyl-Ni(III) adduct is formed through the alkylation of the Ni(I) center in the enzyme's active site by 3-BPS. acs.org The formation of such an intermediate is a key step in the inactivation of the enzyme. acs.orgnih.gov

Impact on MCR Redox States and Active Site Chemistry (Ni(I) to Ni(III) Oxidation)

The interaction of 3-BPS with MCR directly impacts the redox state of the nickel cofactor F430 at the active site. The catalytically active form of the enzyme contains Ni(I). nih.govnih.gov 3-BPS binding leads to the oxidation of the Ni(I) to a Ni(III) state, forming the MCR(PS) species. acs.orgnih.gov This oxidation is a critical aspect of the inactivation mechanism, as the Ni(III) state is not competent for the normal catalytic cycle of methane formation. nih.gov Spectroscopic studies, particularly Electron Paramagnetic Resonance (EPR), have been instrumental in characterizing this change in the nickel oxidation state. nih.govuni-marburg.de The MCR(PS) state exhibits a distinct EPR signal with g-values of approximately 2.219, 2.112, and 2.108, which is characteristic of a Ni(III) species. nih.govuni-marburg.deacs.org

Kinetic and Transient Mechanistic Studies of MCR Inactivation by this compound

The inactivation of MCR by 3-BPS has been investigated using various kinetic and spectroscopic methods, including steady-state and rapid kinetics, as well as UV-visible and EPR spectroscopy. acs.orgnih.gov These studies have provided insights into the step-by-step mechanism of inactivation. Transient kinetic studies have allowed for the observation of the formation and decay of intermediates, such as the MCR(PS) species. nih.gov For instance, the reaction of MCRred1 with 3-BPS leads to changes in the UV-visible spectrum, with a decrease in the absorbance at 385 nm (characteristic of MCRred1) and an increase at 420 nm, indicating the formation of the alkyl-Ni(III) adduct. nih.gov The second-order rate constant for the formation of MCR(PS) has been determined to be approximately 2.3 × 10³ M⁻¹ s⁻¹. nih.gov

Comparison with Analogous MCR Inhibitors (e.g., 2-Bromoethanesulfonate)

This compound is often compared to its structural analog, 2-bromoethanesulfonate (B1233127) (BES), another well-known MCR inhibitor. pnas.orgpnas.org Both compounds act as competitive inhibitors with respect to methyl-coenzyme M and inactivate the enzyme through alkylation of the active site nickel. acs.orgpnas.org However, 3-BPS is a significantly more potent inhibitor of MCR than BES. pnas.orgacs.org The inhibitory concentrations (IC50) and apparent inhibition constants (Ki) highlight this difference in potency.

| Inhibitor | Apparent Ki (µM) | IC50 (µM) | Reference |

|---|---|---|---|

| This compound (3-BPS) | 0.05 - 0.1 | 0.05 | acs.orgpnas.orgacs.org |

| 2-Bromoethanesulfonate (BES) | 2 | 4 | acs.orgpnas.org |

Broader Enzyme Inhibition Mechanisms and Specificity of this compound

While 3-BPS is primarily recognized for its potent and specific inhibition of MCR, its mechanism of action provides a model for understanding enzyme inhibition by alkyl halides. nih.gov The specificity of 3-BPS for MCR is notable, making it a valuable tool in microbiological studies to selectively inhibit methanogenesis. nih.govru.nl MCR exhibits a surprising flexibility in its active site, accommodating a range of brominated compounds, including carboxylic acids of varying chain lengths, all of which form similar alkyl-Ni intermediates. nih.gov However, the negatively charged sulfonate group of 3-BPS generally prevents it from freely diffusing across the cell membranes of methanogens, which can limit its effectiveness in vivo compared to in vitro studies. pnas.orgpnas.org

Relevance to Methanogenesis and Anaerobic Methane Oxidation Pathways

This compound (BPS) is a halogenated sulfonated compound that serves as a potent and specific inhibitor in the study of methane biogeochemistry. Its structural similarity to Coenzyme M (CoM, 2-mercaptoethanesulfonic acid), an essential cofactor in methane metabolism, makes it a critical tool for elucidating the mechanisms of both methane production (methanogenesis) and its consumption in anaerobic environments (anaerobic methane oxidation, AOM).

The central target of 3-BPS is the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final, rate-limiting step in all known methanogenic pathways and the initial activation of methane in the reverse AOM process. nih.govnih.govacs.orgnih.gov MCR contains a unique nickel-containing prosthetic group, coenzyme F430, which must be in the active Ni(I) oxidation state. acs.orgnih.gov As a structural analog of CoM, 3-BPS acts as a competitive inhibitor with respect to methyl-coenzyme M (CH₃-S-CoM). acs.orgnih.gov

The inhibitory mechanism involves an electrophilic attack by the bromo-compound on the highly nucleophilic Ni(I) center of coenzyme F430 within the MCR active site. acs.orgpnas.org This reaction leads to the irreversible alkylation of the nickel ion, forming a stable organometallic propyl-sulfonate-Ni(III) species. acs.orgnih.govnih.govauburn.edu This process oxidizes the nickel center from the active Ni(I) to an inactive Ni(III) state, effectively halting the enzyme's catalytic cycle. nih.govnih.gov Spectroscopic studies have confirmed the formation of this distinct Ni(III)-propylsulfonate species, termed MCR(PS). acs.orgnih.gov 3-BPS is recognized as one of the most potent known inhibitors of MCR, with studies reporting an IC₅₀ (concentration causing 50% inhibition) as low as 50 nM and an apparent inhibition constant (Ki) of 0.1 µM. acs.orgnih.govnih.govpnas.orgnih.gov

Impact on Methanogenic Archaea

Research has shown that the sensitivity of methanogenic archaea to 3-BPS varies significantly among different species. This differential sensitivity is often attributed to variations in the ability of the organisms to uptake the inhibitor into their cells. nih.gov For instance, some studies have found that certain species of rumen methanogens, such as Methanobrevibacter ruminantium, Methanosarcina mazei, and Methanomicrobium mobile, appeared resistant to 3-BPS at concentrations up to 250 µmol/L in pure cultures. nih.govnih.govscienceopen.com This contrasts sharply with its high potency observed in enzymatic assays, suggesting that cellular transport mechanisms play a crucial role in its effectiveness in vivo. nih.govpnas.org

| Methanogenic Species | Observed Effect of 3-BPS | Concentration Tested | Reference |

|---|---|---|---|

| Methanobrevibacter ruminantium | Resistant in pure culture | Up to 250 µmol/L | nih.govscienceopen.com |

| Methanosarcina mazei | Resistant in pure culture | Up to 250 µmol/L | nih.govscienceopen.com |

| Methanomicrobium mobile | Resistant in pure culture | Up to 250 µmol/L | nih.govscienceopen.com |

| MCR from Methanothermobacter marburgensis | Potent irreversible inhibition | [I]₀.₅ V = 0.1 µM | acs.orgnih.gov |

Role in Anaerobic Methane Oxidation (AOM)

Anaerobic methane oxidation is a critical microbial process that consumes methane in anoxic environments, significantly mitigating its release into the atmosphere. nih.govru.nl This pathway is essentially the reverse of methanogenesis and is mediated by anaerobic methanotrophic (ANME) archaea, which also utilize the MCR enzyme to activate the highly stable C-H bond in methane. acs.orgnih.govresearchgate.net

Given that 3-BPS targets MCR, it is also an effective inhibitor of AOM. nih.govnih.gov Researchers use 3-BPS as a diagnostic tool to probe the activity of ANME archaea in environmental samples and enrichment cultures. nih.govru.nlacs.org For example, in studies of denitrifying anaerobic methane oxidation (N-DAMO) communities, where archaea like 'Candidatus Methanoperedens nitroreducens' perform AOM, 3-BPS has been shown to significantly inhibit methane consumption rates. nih.govru.nlacs.org Its application helps to confirm the role of reverse methanogenesis in these ecosystems and to distinguish the metabolic activity of ANME archaea from other microorganisms in the community. nih.govacs.org

| Microbial Community / Process | Inhibitor | Concentration | Observed Inhibition of AOM Rate | Reference |

|---|---|---|---|---|

| N-DAMO Enrichment Culture ('Ca. Methanoperedens nitroreducens') | This compound (3-BPS) | 20 mM | 68 ± 4% | nih.govru.nlacs.org |

| N-DAMO Enrichment Culture ('Ca. Methanoperedens nitroreducens') | 2-Bromoethanesulfonate (2-BES) | 20 mM | 75 ± 2% | nih.govru.nlacs.org |

The potent and specific nature of 3-BPS's interaction with methyl-coenzyme M reductase makes it an invaluable chemical probe for studying the fundamental enzymatic processes that govern global methane cycling. Its use continues to provide critical insights into the distinct yet interconnected pathways of methanogenesis and anaerobic methane oxidation. acs.orgnih.gov

Advanced Characterization Techniques and Computational Approaches for 3 Bromopropanesulfonate Research

Chromatographic Separation and Analysis of 3-Bromopropanesulfonate and its Derivatives

Chromatography is a powerful separation technique used to separate, identify, and quantify the components of a mixture. For an ionic and polar compound like this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

Given the ionic nature of the sulfonate group, a standard reversed-phase HPLC setup may not provide adequate retention. Therefore, ion-pair reversed-phase HPLC is the method of choice. masontechnology.ieshimadzu.chthermofisher.comchromatographyonline.com In this technique, an ion-pairing reagent is added to the mobile phase. This reagent is typically a long-chain alkylammonium salt (for anionic analytes) that has an opposite charge to the analyte. shimadzu.ch The ion-pairing reagent forms a neutral ion-pair with the sulfonate group of this compound, which can then be retained and separated on a nonpolar stationary phase (e.g., C18). shimadzu.chthermofisher.com

The separation can be optimized by adjusting various parameters:

Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent can significantly affect the retention time. shimadzu.chchromatographyonline.com

Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer in the mobile phase controls the elution of the ion-pairs. masontechnology.iethermofisher.com

pH of the Mobile Phase: The pH can influence the charge state of the analyte and any other components in the mixture.

Detection is typically achieved using a UV detector, especially if the derivatives of this compound contain a UV-active group. nih.govsielc.com If the analytes lack a chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a conductivity detector can be used. sielc.com This chromatographic method allows for the quantitative analysis of this compound in reaction mixtures, enabling the monitoring of reaction progress and the determination of product purity. nih.gov

Table 5: Typical Parameters for Ion-Pair Reversed-Phase HPLC of Sulfonates

| Parameter | Typical Condition |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an ion-pairing reagent |

| Ion-Pairing Reagent | Tetrabutylammonium phosphate (B84403) or similar quaternary ammonium (B1175870) salt |

| Detector | UV-Vis, ELSD, or Conductivity |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the chemical analysis of this compound, offering high resolution and sensitivity for both purity assessment and the real-time monitoring of chemical reactions. moravek.comsielc.com The versatility of HPLC allows for the separation of this compound from impurities and starting materials, ensuring the quality and integrity of the compound. moravek.com

The selection of the HPLC column and mobile phase is critical for achieving optimal separation. For instance, a Newcrom R1 reverse-phase column can be effectively used with a simple isocratic mobile phase of acetonitrile and water to analyze similar alkyl bromides. sielc.com Detection is typically carried out using a UV detector, often at a wavelength of 210 nm, where the compound exhibits sufficient absorbance. sielc.com The precision of HPLC methods can be remarkably high, with specifications for drug substances sometimes falling within a narrow range of 98-102%. chromforum.org

Beyond purity analysis, HPLC is an invaluable tool for monitoring the progress of reactions involving this compound. bridgewater.edu By taking aliquots from a reaction mixture at various time points and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of products. This kinetic data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration. For example, in the study of reaction kinetics, HPLC has been used to monitor the decomposition of aspartame, demonstrating its utility in tracking concentration changes over time. bridgewater.edu

Table 1: HPLC Parameters for Analysis of Alkyl Bromides

| Parameter | Value |

| Column | Newcrom R1, 4.6x150 mm, 3 µm, 100A |

| Mobile Phase | Acetonitrile - 55% |

| Buffer | None |

| Flow Rate | 1.0 ml/min |

| Detection | UV 210 nm |

| Class of Compounds | Alkyl bromides |

| Data adapted from a method for 1-Bromopropane analysis. sielc.com |

Mass Spectrometric Identification and Elucidation of Reaction Products and Intermediates

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of molecules, providing detailed information about their mass and fragmentation patterns. nih.govrsc.org In the context of this compound research, MS is pivotal for identifying reaction products and, crucially, for detecting and characterizing transient intermediates that offer insights into reaction mechanisms. nih.gov

The coupling of electrochemistry with mass spectrometry (EC-MS) has emerged as a powerful technique for capturing short-lived radical species generated during redox reactions. nih.gov This online methodology allows for the rapid transfer of electrochemically generated intermediates into the mass spectrometer for analysis, providing real-time snapshots of the reaction pathway. nih.gov For instance, online electrochemical mass spectrometry has been successfully used to detect fleeting intermediates in the electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. This is particularly useful in identifying unexpected byproducts or degradation products in reactions involving this compound. Studies on the electrolyte additive 1,3-propane sultone, a related compound, have demonstrated the power of coupling capillary electrophoresis with a quadrupole time-of-flight mass spectrometer (CE-Q-TOF MS) to identify a multitude of reaction products with high mass accuracy.

Computational Chemistry and Molecular Modeling of this compound Systems

Computational chemistry and molecular modeling have become integral to modern chemical research, offering a powerful lens through which to investigate the properties and reactivity of molecules like this compound at an atomic level. These in silico approaches complement experimental work by providing detailed mechanistic insights and predictive capabilities.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgq-chem.com It has become a standard tool in chemistry for its balance of accuracy and computational cost. arxiv.org For this compound, DFT calculations can be employed to explore potential reaction pathways, calculate the energies of reactants, transition states, and products, and thereby elucidate reaction mechanisms. mdpi.com

DFT is also used to determine various electronic properties such as ionization potential, electron affinity, and molecular orbital energies (HOMO and LUMO). researchgate.net These properties are crucial for understanding the reactivity of this compound. For example, the HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net Studies on similar bromo-aromatic compounds have utilized DFT to calculate these electronic properties and vibrational frequencies. researchgate.net

Table 2: Common DFT Functionals and Basis Sets

| Functional | Description |

| B3LYP | A popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. q-chem.com |

| PBE | A widely used generalized gradient approximation (GGA) functional. arxiv.org |

| M06-2X | A high-nonlocality functional with good performance for thermochemistry and kinetics. mdpi.com |

| Basis Set | Description |

| 6-311++G(d,p) | A Pople-style basis set that includes diffuse and polarization functions for better accuracy. mdpi.com |

| LANL2DZ | An effective core potential basis set often used for systems containing heavy atoms. mdpi.com |

Molecular Docking and Binding Affinity Predictions for Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is particularly relevant for understanding how this compound or its derivatives might interact with biological macromolecules, such as enzymes. nih.gov By docking this compound into the active site of an enzyme, researchers can predict its binding mode and estimate its binding affinity. nih.govresearchgate.net

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a critical parameter in drug discovery and toxicology. nih.gov Computational methods like the Linear Interaction Energy (LIE) and Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PBSA/GBSA) are used to predict these binding affinities. nih.gov For instance, molecular docking studies on 3-bromopyruvate, a related compound, have been used to investigate its binding to key metabolic enzymes, providing insights into its mechanism of action. nih.govresearchgate.net

In Silico Approaches for Predicting Reactivity and Structure-Activity Relationships

In silico methods encompass a broad range of computational techniques used to predict the properties of molecules. nih.gov For this compound, these approaches can be used to forecast its reactivity under various conditions and to establish structure-activity relationships (SARs). nih.gov SAR studies investigate the relationship between the chemical structure of a molecule and its biological or chemical activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activities. nih.gov By developing QSAR models, it is possible to predict the activity of new, untested compounds based on their structural features. nih.gov These models are valuable for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing. In silico tools can also predict potential toxicities and metabolic pathways, providing a comprehensive profile of a compound's likely behavior. mdpi.com

Applications of 3 Bromopropanesulfonate in Advanced Materials and Chemical Systems

Engineering of Functionalized Polymeric Materials for Electrochemical Applications

The unique chemical structure of 3-bromopropanesulfonate makes it a valuable reagent in the development of functionalized polymeric materials tailored for sophisticated electrochemical applications. Its bifunctional nature, possessing both a reactive bromine atom and a hydrophilic sulfonate group, allows for the strategic modification of polymer backbones to introduce desirable properties.

Development of Ion Exchange Membranes for Fuel Cells and Batteries

Ion exchange membranes (IEMs) are critical components in energy conversion and storage devices like fuel cells and batteries, acting as a separator and an ion-conducting medium. caplinq.com The performance of these devices is intrinsically linked to the properties of the membrane, including its ionic conductivity, dimensional stability, and chemical resistance. caplinq.comnafion.com this compound plays a crucial role in the synthesis of polymer electrolyte membranes (PEMs), particularly anion exchange membranes (AEMs), which are gaining attention as alternatives to proton exchange membrane fuel cells (PEMFCs). nih.govfrontiersin.org

The sulfonate group of this compound can be incorporated into polymer structures to create hydrophilic domains that facilitate the transport of ions. mdpi.com This is often achieved through grafting or polymerization reactions where the bromo-functional end of the molecule is used to attach the sulfonate moiety to the polymer backbone. The resulting sulfonated polymers exhibit enhanced ion exchange capacity (IEC), a measure of the concentration of fixed charges in the membrane, which directly influences ionic conductivity. caplinq.com By controlling the degree of sulfonation using this compound, researchers can fine-tune the membrane's properties to achieve an optimal balance between high ion transport and mechanical integrity. rsc.org The formation of well-defined hydrophilic and hydrophobic micro-phase separated structures within the membrane is a key strategy to enhance hydroxide (B78521) ion (OH⁻) conductivity while maintaining dimensional stability. frontiersin.org

Table 1: Key Properties of Ion Exchange Membranes

| Property | Description | Relevance to Fuel Cells & Batteries |

| Ion Exchange Capacity (IEC) | The concentration of fixed charged groups within the polymer membrane, typically measured in milliequivalents per gram (meq/g). caplinq.com | A higher IEC generally leads to higher ionic conductivity but can also result in increased swelling. caplinq.com |

| Ionic Conductivity | A measure of how well ions can move through the membrane, which is crucial for the overall efficiency of the electrochemical device. caplinq.comnih.gov | High ionic conductivity is essential for minimizing internal resistance and maximizing power output. sciopen.com |

| Permselectivity | The ability of the membrane to selectively allow the passage of counter-ions while blocking co-ions. caplinq.com | High permselectivity ensures that only the desired ions are transported, preventing short circuits and improving efficiency. caplinq.com |

| Dimensional Stability | The ability of the membrane to resist swelling or shrinking when exposed to different humidity levels or temperatures. rsc.org | Good dimensional stability is critical for maintaining the structural integrity of the membrane-electrode assembly. |

| Chemical Stability | The resistance of the membrane to degradation in the harsh chemical environment of the fuel cell or battery. nafion.com | Long-term chemical stability is necessary for the durability and lifespan of the device. nafion.com |

Design of Polymer Electrolytes for Enhanced Ion Conduction

Solid polymer electrolytes (SPEs) are a promising alternative to traditional liquid electrolytes in batteries, offering potential improvements in safety and flexibility. researchgate.netsciopen.com However, a major challenge for SPEs is their often-low ionic conductivity at ambient temperatures. researchgate.netsciopen.com this compound is utilized in the design of advanced polymer electrolytes to address this limitation.

By incorporating the sulfonate group into the polymer matrix, either as a side chain or as part of a copolymer, the number of charge carriers and the mobility of ions can be increased. sciopen.com The sulfonate groups can interact with lithium salts, for instance, promoting their dissociation and facilitating the transport of lithium ions (Li⁺) through the polymer. nih.govmdpi.com The mechanism of ion transport in these systems is complex, involving both the segmental motion of the polymer chains and the hopping of ions between coordination sites. sciopen.comsciopen.com The introduction of polar sulfonate groups via this compound can create more amorphous regions within the polymer, which generally favor ion transport over crystalline regions. researchgate.net

Role in Chemiluminescent Systems and Probes for Diagnostic and Research Tools

Chemiluminescence, the emission of light from a chemical reaction, is a powerful analytical technique with widespread applications in clinical diagnostics, environmental monitoring, and biomedical research. wikipedia.orgthermofisher.com this compound has emerged as a key reagent in the synthesis of chemiluminescent compounds, particularly acridinium (B8443388) esters. tandfonline.comresearchgate.net These esters are highly sensitive labels used in immunoassays and other detection methods. tandfonline.comresearchgate.net

The introduction of a sulfopropyl group onto the acridinium nucleus significantly enhances the water solubility and chemiluminescent properties of the molecule. tandfonline.com Traditionally, this has been achieved using 1,3-propane sultone, a highly toxic and carcinogenic compound. tandfonline.com Research has demonstrated that sodium this compound serves as a much safer and "greener" alternative for this N-alkylation reaction. tandfonline.comtandfonline.com The reaction involves the nucleophilic attack of the acridine (B1665455) nitrogen on the bromine-bearing carbon of this compound, resulting in the desired N-sulfopropyl acridinium ester. researchgate.net

The resulting chemiluminescent probes can be designed to detect a variety of analytes. For example, they can be conjugated to antibodies or other biomolecules for use in immunoassays, where the light emission provides a highly sensitive signal for the presence of the target molecule. thermofisher.com The intensity and duration of the light emission can be tailored by modifying the structure of the acridinium ester, including the nature of the N-alkyl substituent introduced using reagents like this compound. researchgate.net The development of these probes has led to more sensitive and reliable diagnostic tools. researchgate.net

Table 2: Comparison of Reagents for N-Sulfopropylation of Acridinium Esters

| Reagent | Chemical Structure | Key Characteristics |

| 1,3-Propane Sultone | C₃H₆O₃S | Highly reactive, but also highly toxic and carcinogenic. tandfonline.com |

| Sodium this compound | C₃H₆BrNaO₃S | A safer, less toxic alternative to 1,3-propane sultone for introducing the sulfopropyl group. tandfonline.comtandfonline.com |

Broader Applications in Synthetic Chemistry as a Key Building Block

Beyond its specific roles in electrochemical materials and chemiluminescent probes, this compound is a versatile building block in organic synthesis. evitachem.comtcichemicals.com Its bifunctionality allows it to participate in a wide range of chemical transformations, making it a valuable tool for chemists seeking to introduce the sulfopropoxy moiety into various molecular architectures.

The bromine atom can be displaced by a variety of nucleophiles, enabling the formation of carbon-heteroatom bonds. This is the basis for its use in the N-alkylation of acridinium esters, as discussed previously, but it can also be applied to other nitrogen-containing heterocycles and amines. tandfonline.comresearchgate.net Similarly, it can react with thiols, alcohols, and other nucleophiles to create a diverse array of sulfonated compounds.

The sulfonate group, being a strong acid, imparts water solubility to organic molecules, a property that is highly desirable in many applications, including pharmaceuticals, dyes, and surfactants. For example, in a study on lignin-grafted sulfobetaines for recycling cellulase, sodium this compound was used in the synthesis of a temperature and pH-responsive polymer. bohrium.com The ability to introduce this functional group in a controlled manner using this compound allows for the precise tuning of the physicochemical properties of the target molecules.

Furthermore, the presence of both a reactive handle (the bromine) and a highly polar functional group (the sulfonate) makes this compound a useful intermediate in multi-step synthetic sequences. It can be used to construct more complex molecules with tailored properties for applications ranging from materials science to medicinal chemistry.

Future Research Directions and Emerging Paradigms for 3 Bromopropanesulfonate

The scientific community's interest in 3-bromopropanesulfonate (BPS) is evolving from its established roles toward more advanced and specialized applications. Future research is poised to unlock new potentials by focusing on sustainable synthesis, deeper biochemical understanding, and the creation of novel materials. These emerging paradigms are driven by a combination of computational modeling and sophisticated experimental techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromopropanesulfonate, and how are reaction conditions optimized to maximize yield?

- Methodological Answer : Sodium this compound is typically synthesized via sulfonation of propane derivatives followed by bromination. A common approach involves reacting sodium propane-1-sulfonate with brominating agents like or (N-bromosuccinimide) under controlled conditions. For optimization, factors such as solvent polarity (e.g., THF or DMF), temperature (40–60°C), and stoichiometric ratios (1:1.2 molar ratio of sulfonate to brominating agent) are systematically varied . Yield improvements (>95%) are achieved by monitoring reaction progress via or LC-MS to detect intermediates like 3-bromopropanesulfonic acid.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer : High-resolution techniques are critical:

- NMR Spectroscopy : and NMR confirm the presence of the bromopropane chain (δ 3.4–3.6 ppm for CH adjacent to sulfonate) and sulfonate group (δ 45–50 ppm in ) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 216.93 for [M-Na]) validates molecular composition .

- HPLC : Reverse-phase chromatography with UV detection (210–230 nm) assesses purity (>98% for most research-grade batches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from:

- Variability in derivative functionalization (e.g., aryl vs. alkyl substituents altering solubility) .

- Assay-specific interference : Bromine’s electronegativity may quench fluorescence in cell-based assays, necessitating orthogonal validation (e.g., Western blotting for protein targets) .

- Solution : Replicate studies under standardized conditions (pH, solvent) and use computational tools (e.g., molecular docking) to predict binding affinities and validate experimental outcomes .

Q. What strategies are effective for incorporating this compound into zwitterionic polymers or drug-delivery systems?

- Methodological Answer : The sulfonate group enables ionic interactions in polymer matrices. Key steps include:

- Copolymerization : Radical polymerization with monomers like acrylamide, using AIBN as an initiator, to create sulfonate-rich hydrogels .

- Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) to attach targeting moieties (e.g., folate ligands) .

- Stability Testing : Assess hydrolytic degradation in PBS (pH 7.4) and monitor bromine release via ICP-MS to ensure biocompatibility .

Q. How can computational modeling improve the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict sulfonate group’s electrostatic potential to optimize hydrogen bonding with active sites (e.g., carbonic anhydrase) .

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments, focusing on bromine’s role in hydrophobic interactions .

- Validation : Compare predicted values with experimental enzyme inhibition assays (e.g., fluorescence polarization) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the environmental persistence of this compound?

- Methodological Answer : Discrepancies arise from:

- Degradation Conditions : Aerobic vs. anaerobic microbial communities metabolize brominated compounds at varying rates. Use OECD 301F tests to standardize biodegradability assessments .

- Analytical Sensitivity : LC-MS/MS (LOQ 0.1 ppb) detects trace degradation products (e.g., propionate) that UV-Vis might miss .

- Recommendation : Conduct longitudinal studies in model ecosystems (e.g., OECD sediment-water systems) to reconcile data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.